2-Hexen-1-ol, benzoate, (2E)-

Descripción general

Descripción

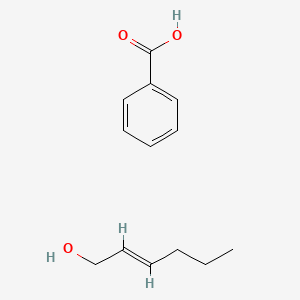

2-Hexen-1-ol, benzoate, (2E)- is an organic compound with the molecular formula C13H16O2. It is a derivative of 2-Hexen-1-ol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its pleasant floral and fruity aroma, making it useful in the fragrance industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexen-1-ol, benzoate, (2E)- typically involves the esterification of 2-Hexen-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-Hexen-1-ol, benzoate, (2E)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Hexen-1-ol, benzoate, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and 2-Hexenal.

Reduction: Reduction of the ester group can yield 2-Hexen-1-ol and benzyl alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Benzoic acid and 2-Hexenal.

Reduction: 2-Hexen-1-ol and benzyl alcohol.

Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

Aplicaciones Científicas De Investigación

Chemistry

2-Hexen-1-ol, benzoate, (2E)- serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations:

- Oxidation: Can be oxidized to yield benzoic acid and 2-Hexenal.

- Reduction: Reduction of the ester group can produce 2-Hexen-1-ol and benzyl alcohol.

- Substitution: The ester group can be substituted with other functional groups under suitable conditions.

These reactions are pivotal for developing new compounds in organic chemistry.

Biology

This compound plays a significant role in plant-insect interactions. As a volatile organic compound, it can attract or repel insects, making it a subject of study in ecological research. Its ability to influence insect behavior is linked to its interaction with olfactory receptors, which can lead to either attraction or repulsion based on concentration and context.

Medicine

Research has indicated potential antimicrobial properties of 2-Hexen-1-ol, benzoate, (2E)-. Studies are ongoing to explore its efficacy against various pathogens, which may lead to new applications in pharmaceuticals or natural product development.

Industry

In the fragrance industry, this compound is utilized for its appealing aroma. It is incorporated into perfumes and other scented products due to its sweet, fruity scent profile. Additionally, it serves as a flavoring agent in food products .

Case Study 1: Insect Behavior Modulation

A study investigated the effects of 2-Hexen-1-ol, benzoate, (2E)- on the behavior of specific insect species. The findings demonstrated that varying concentrations could significantly alter insect attraction, suggesting potential applications in pest management strategies.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against certain bacterial strains. This opens avenues for further exploration into its use as a natural preservative or therapeutic agent.

Mecanismo De Acción

The mechanism of action of 2-Hexen-1-ol, benzoate, (2E)- involves its interaction with olfactory receptors in insects, leading to either attraction or repulsion. The compound can also induce plant defense mechanisms by triggering the release of signaling molecules such as jasmonic acid and ethylene .

Comparación Con Compuestos Similares

Similar Compounds

2-Hexen-1-ol: A primary alcohol with a similar structure but without the ester group.

2-Hexenal: An aldehyde derivative of 2-Hexen-1-ol.

Benzyl alcohol: An alcohol with a benzene ring but lacking the hexenyl group.

Uniqueness

2-Hexen-1-ol, benzoate, (2E)- is unique due to its ester linkage, which imparts different chemical properties and reactivity compared to its parent alcohol and aldehyde. This esterification also enhances its volatility and aroma, making it particularly valuable in the fragrance industry .

Actividad Biológica

2-Hexen-1-ol, benzoate, (2E)- is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactive properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in different sectors, and relevant case studies.

Chemical Structure and Properties

2-Hexen-1-ol, benzoate, (2E)- is an ester formed from the reaction of 2-hexen-1-ol and benzoic acid. Its molecular formula is with a CAS number of 76841-70-8. The compound is characterized by its distinct odor and volatility, which are significant for its role in plant-insect interactions.

The biological activity of 2-Hexen-1-ol, benzoate, (2E)- is primarily attributed to its role as a volatile organic compound (VOC). VOCs are known to influence various biological processes, including:

- Attractiveness to Insects : The compound has been shown to elicit electrophysiological responses in insects. For instance, studies indicate that it can attract specific moth species by enhancing their antennal responses when combined with other floral volatiles .

- Plant Defense Mechanisms : In plants, the emission of this compound can be part of a defense strategy against herbivores. Its presence may signal nearby plants to activate their own defense pathways .

Antimicrobial Properties

Research has indicated that various esters and alcohols, including 2-Hexen-1-ol derivatives, exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing natural preservatives or therapeutic agents.

Insect Behavior Modification

The compound's role as an attractant is particularly significant in pest management strategies. It has been used in formulations designed to lure pests away from crops or into traps. The effectiveness of this strategy was demonstrated in studies where blends containing 2-Hexen-1-ol were shown to significantly increase capture rates of target insect species .

Case Studies

- Insect Attraction Studies : In a study examining the responses of the diamondback moth (Plutella xylostella), it was found that mixtures containing 2-Hexen-1-ol significantly increased male attraction compared to controls lacking this compound .

- Plant Volatile Emission : Research on Aquilaria sinensis demonstrated that following herbivore damage, the emission profile of volatiles changed significantly, with increased levels of 2-Hexen-1-ol detected. This suggests a role in signaling and defense against herbivores .

Comparative Analysis

To better understand the biological activity of 2-Hexen-1-ol, benzoate, (2E)- compared to similar compounds, a table summarizing key characteristics is presented below:

| Compound Name | Chemical Structure | Biological Activity | Applications |

|---|---|---|---|

| 2-Hexen-1-ol | C6H10O | Attractant for insects | Pest management |

| (Z)-3-Hexenyl Acetate | C8H14O2 | Attractant for insects | Pheromone traps |

| (E)-2-Hexenal | C6H10O | Antimicrobial properties | Food preservation |

| Methyl Salicylate | C8H8O3 | Antimicrobial and anti-inflammatory | Therapeutic applications |

Propiedades

IUPAC Name |

benzoic acid;(E)-hex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);4-5,7H,2-3,6H2,1H3/b;5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJRHTWDJOIOBT-RCKHEGBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CO.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.